1,1-Dibutoxytrimethylamine

Overview

Description

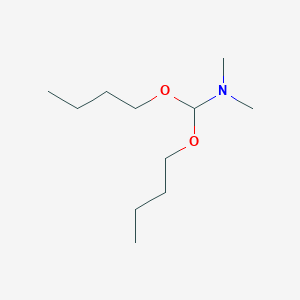

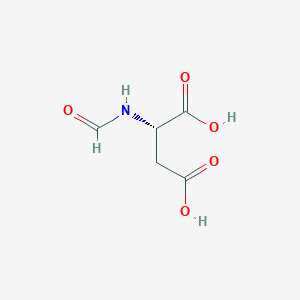

1,1-Dibutoxytrimethylamine, also known as N,N-Dimethylformamide dibutyl acetal, is a chemical compound with the molecular formula C11H25NO2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound has been reported by Meerwin and coworkers by the reaction of N,N-Dimethylformamide diethyl acetal with butanol . More details about the synthesis process can be found in the relevant literature .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string InChI=1S/C11H25NO2/c1-5-7-9-13-11 (12 (3)4)14-10-8-6-2/h11H,5-10H2,1-4H3 . The compound has a molecular weight of 203.32 g/mol .

Physical And Chemical Properties Analysis

This compound has a boiling point of 93 °C at 12 mm Hg and a density of 0.853 g/mL at 20 °C . It is a clear liquid with a refractive index of 1.417 at 20 °C . The compound has a predicted pKa value of 5.22±0.50 .

Scientific Research Applications

Biomedical Applications

1,1-Dibutoxytrimethylamine has been utilized in the field of biomedical research, particularly for the functionalization of biodegradable polymers. A notable example is the chemical modification of poly(3-hydroxybutyrate) (PHB), where this compound plays a role in the transesterification reaction of PHB. The modification of PHB-diol into PHB-diacrylate, followed by grafting with various amino compounds including this compound, has shown promising antibacterial, antioxidant, and anticancer activities. This indicates potential biomedical applications of this compound in creating functionalized polymers with enhanced biological activities (Abdelwahab et al., 2019).

Polymer Chemistry

In polymer chemistry, this compound has been employed in the aminolytic degradation of poly(ethylene terephthalate) (PET) waste, demonstrating its role in environmental conservation and material recycling. The study explored the use of ethanolamine (EA) for the aminolytic degradation of PET waste in the presence of dibutyl tin oxide (DBTO) as a catalyst, with this compound contributing to the process under specific conditions. This showcases the compound's significance in chemical recycling and the development of sustainable materials (Tawfik & Eskander, 2010).

Synthesis of Advanced Macromolecular Architectures

The compound is also involved in the synthesis of complex macromolecular architectures. For instance, a study detailed the use of "second generation" alkoxyamines derived from N -(2-methylpropyl)- N -(1-diethylphosphono-2,2-dimethylpropyl)- N -oxyl (SG1) as initiators for nitroxide-mediated polymerization. This compound, through intermolecular radical 1,2-addition, contributed to the synthesis of multifunctional alkoxyamines as precursors for intricate macromolecular structures like 3- and 4-arm star polymers (Dufils et al., 2007).

Safety and Hazards

1,1-Dibutoxytrimethylamine is classified as a flammable liquid and vapor. It may cause skin and eye irritation, and may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

1,1-Dibutoxytrimethylamine, also known as N,N-Dimethylformamide dibutyl acetal, is primarily used as a reagent in biochemical reactions . Its primary targets are the molecules involved in the esterification of fatty acids and the simultaneous quantification of cocaine and its primary metabolite, benzoyl ecgonine, from a urine matrix by gas-chromatography .

Mode of Action

The compound interacts with its targets by participating in the chemical reactions as a reagent . In the esterification of fatty acids, it acts as a catalyst to speed up the reaction, while in the quantification of cocaine and its metabolites, it likely interacts with the compounds to form derivatives that can be detected and quantified .

Biochemical Pathways

Given its use in the esterification of fatty acids , it can be inferred that it plays a role in lipid metabolism. In the context of drug testing, it likely participates in the metabolic pathways involved in the breakdown and excretion of cocaine and its metabolites .

Result of Action

The molecular and cellular effects of this compound’s action depend on its application. In the esterification of fatty acids, it facilitates the formation of esters, which are important molecules in various biological processes . In drug testing, it aids in the detection and quantification of cocaine and its metabolites, providing valuable information about an individual’s drug use .

Properties

IUPAC Name |

1,1-dibutoxy-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO2/c1-5-7-9-13-11(12(3)4)14-10-8-6-2/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFFXKGTGPMVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(N(C)C)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171702 | |

| Record name | 1,1-Dibutoxytrimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18503-90-7 | |

| Record name | 1,1-Dibutoxy-N,N-dimethylmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18503-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dibutoxytrimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018503907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dibutoxytrimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dibutoxytrimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)